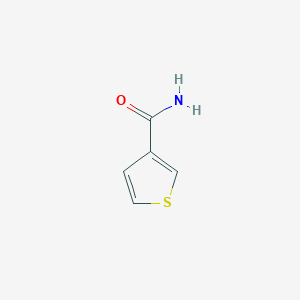

Thiophene-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUYIKBTMNZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458610 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-47-0 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Thiophene-3-Carboxamide Derivatives

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among these, the thiophene-3-carboxamide scaffold has emerged as a particularly promising framework for the development of potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiophene-3-Carboxamides

Thiophene (B33073), a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic properties and opportunities for diverse functionalization.[1] The carboxamide linkage at the 3-position of the thiophene ring has been shown to be a critical pharmacophore, enabling interactions with a variety of biological targets. This has led to the development of this compound derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2]

Recent research has highlighted the potential of these compounds to act as inhibitors of crucial cellular signaling pathways involved in cancer progression. Notably, derivatives have been identified as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] Furthermore, some derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy.[2]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically involves a multi-step process, with the construction of the core thiophene ring being a key initial step. One of the most widely employed methods is the Gewald reaction , a versatile one-pot synthesis that allows for the formation of polysubstituted 2-aminothiophenes.[6]

General Synthetic Workflow

The overall synthetic approach can be conceptualized as a modular process, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction Intermediate) [6]

-

To a stirred mixture of ethyl cyanoacetate (B8463686) (0.05 mol) and acetylacetone (B45752) (0.05 mol) at room temperature, add sulfur (0.06 mol).

-

Slowly add diethylamine (B46881) (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40–50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol (B145695) to yield the purified intermediate.

Protocol 2: General Procedure for Amide Coupling [3]

-

To a solution of a 2-amino-3-carboxamide thiophene intermediate in a suitable solvent (e.g., dichloromethane), add a commercially available 2-aryl acetic acid.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final this compound derivative.

Biological Evaluation: Unraveling the Mechanism of Action

The therapeutic potential of novel this compound derivatives is assessed through a battery of in vitro and in vivo assays designed to evaluate their cytotoxicity, target engagement, and effects on cellular signaling pathways.

Anticancer Activity

A primary focus of research has been the evaluation of these compounds as anticancer agents. Cytotoxicity is typically assessed against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MB-D2 | A375 (Melanoma) | < 50 | [1] |

| HT-29 (Colorectal) | ~75 | [1] | |

| MCF-7 (Breast) | ~50 | [1] | |

| Compound 16e | HCT116 (Colorectal) | 3.20 ± 0.12 | [7] |

| Compound 2b | Hep3B (Liver) | 5.46 | [2] |

| Compound 2e | Hep3B (Liver) | 12.58 | [2] |

| Compound 5 | HepG-2 (Liver) | < IC50 of Sorafenib | [8] |

| Compound 21 | HepG-2 (Liver) | < IC50 of Sorafenib | [8] |

Kinase Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth and survival.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 | Reference |

| Compound 1 | JNK1 | 26.0 µM | [3] |

| Compound 5g | JNK1 | 5.4 µM | [3] |

| Compound 16e | EGFR | 94.44 ± 2.22 nM | [4][7] |

| Compound 14d | VEGFR-2 | 191.1 nM | [5] |

| Compound 5 | VEGFR-2 | 0.59 µM | [8] |

| Compound 21 | VEGFR-2 | 1.29 µM | [8] |

Signaling Pathway Modulation

The inhibition of specific kinases by these derivatives leads to the modulation of downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death. This can be triggered through the intrinsic pathway, which is characterized by mitochondrial membrane depolarization and the activation of caspases.[1]

Caption: Intrinsic apoptotic pathway induced by this compound derivatives.

Key Experimental Protocols

Protocol 3: Cytotoxicity Assay (MTS Assay) [2]

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Protocol 4: Kinase Inhibition Assay [3]

-

Utilize a commercially available kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay).

-

Prepare a reaction mixture containing the target kinase, a fluorescently labeled ATP tracer, and the test compound at various concentrations.

-

Incubate the mixture to allow for binding equilibrium.

-

Measure the fluorescence resonance energy transfer (FRET) signal.

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

Protocol 5: Caspase-3/7 Activity Assay [1]

-

Treat cancer cells with the test compounds for a specified time.

-

Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.

-

Measure the luminescence, which is proportional to the caspase-3/7 activity.

-

Normalize the results to the protein concentration of the cell lysate.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

-

Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact activity. For instance, in a series of JNK1 inhibitors, an unsubstituted thiophene ring was found to be more potent than its methylated counterparts.[3]

-

The Carboxamide Group: The 3-carboxamide group is generally crucial for activity. Replacing it with other functional groups like an acid, ester, or cyano group often leads to a significant loss of inhibitory activity.[3]

-

Aryl Substituents: The nature of the aryl groups attached to the core structure plays a critical role in determining potency and selectivity. For example, the presence of specific substituted phenyl rings can enhance the anticancer activity.[2]

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of therapeutic agents with significant potential, particularly in the field of oncology. The synthetic versatility of the thiophene core allows for extensive chemical space exploration, enabling the fine-tuning of pharmacological properties. The data presented in this guide underscore the importance of this scaffold as a foundation for the design of potent and selective inhibitors of various disease-relevant targets.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

-

Elucidation of Novel Mechanisms: Investigating the potential of these compounds to modulate other cellular pathways and targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead candidates in preclinical animal models of human diseases.

-

Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and tumor-targeting capabilities of these compounds.

The continued exploration of the chemical and biological landscape of this compound derivatives holds great promise for the discovery of next-generation therapies to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel this compound derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thiophene-3-carboxamide: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Thiophene-3-carboxamide is a heterocyclic organic compound incorporating a thiophene (B33073) ring and a carboxamide functional group. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and electronic properties. A thorough understanding of its structural and electronic characteristics is paramount for its application in novel drug design and material development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, tabulated spectral data, and visual representations of key analytical workflows and structural features are presented to aid researchers in their scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.13 | dd | 2.9, 1.2 | H-2 |

| ~7.55 | dd | 5.1, 1.2 | H-4 |

| ~7.35 | dd | 5.1, 2.9 | H-5 |

| ~7.4 (br s) | br s | - | -NH₂ |

| ~5.7 (br s) | br s | - | -NH₂ |

Solvent: DMSO-d₆ br s: broad singlet, dd: doublet of doublets Note: The chemical shifts for the amide protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Amide) |

| ~138.0 | C-3 |

| ~129.5 | C-2 |

| ~127.0 | C-5 |

| ~126.5 | C-4 |

Solvent: DMSO-d₆

Diagram of this compound with Atom Numbering for NMR Assignments

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3170 | Strong, Broad | N-H stretching (amide) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1660 | Strong | C=O stretching (amide I band) |

| ~1600 | Medium | N-H bending (amide II band) |

| ~1420 | Medium | C=C stretching (thiophene ring) |

| ~750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100 | [M]⁺ (Molecular Ion) |

| 111 | ~80 | [M - NH₂]⁺ |

| 83 | ~60 | [M - NH₂ - CO]⁺ or [C₄H₃S]⁺ |

| 57 | ~30 | [C₃H₃N]⁺ or [C₃H₃S]⁺ fragment |

| 44 | ~25 | [CONH₂]⁺ |

Plausible Mass Spectral Fragmentation Pathway of this compound

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analyses discussed.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.5-0.7 mL) in a standard 5 mm NMR tube. The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 or 500 MHz instrument. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed under high pressure to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. A small amount of this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a detailed structural characterization of this compound. The NMR spectra confirm the connectivity of the atoms within the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. This comprehensive spectroscopic profile serves as a valuable resource for scientists engaged in the research and development of thiophene-based compounds, facilitating their identification, characterization, and further application.

An In-depth Technical Guide to the Biological Activity Screening of Thiophene-3-carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse pharmacological activities, making them promising scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive overview of the biological screening of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties, complete with detailed experimental protocols and quantitative data.

Anticancer and Cytotoxic Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis through pathways like caspase activation, mitochondrial depolarization, and tubulin polymerization inhibition.[1][2][3][4]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of various this compound derivatives are summarized below.

| Compound ID | Cancer Cell Line | Assay | IC50 / Activity | Reference |

| MB-D2 | A375 (Melanoma) | Cytotoxicity Assay | Reduces viability to ~30% at 100 µM | [1] |

| HT-29 (Colorectal) | Cytotoxicity Assay | Reduces viability to ~30.6% at 100 µM | [1] | |

| MCF-7 (Breast) | Cytotoxicity Assay | Reduces viability to ~38.9% at 100 µM | [1] | |

| 2b | Hep3B (Hepatocellular) | MTS Assay | IC50 = 5.46 µM | [3][5] |

| 2d | Hep3B (Hepatocellular) | MTS Assay | IC50 = 8.85 µM | [3] |

| 2e | Hep3B (Hepatocellular) | MTS Assay | IC50 = 12.58 µM | [3][5] |

| 16e | HCT116 (Colorectal) | Cytotoxicity Assay | IC50 = 3.20 ± 0.12 µM | [6][7] |

| A549 (Lung) | Cytotoxicity Assay | IC50 = 7.86 ± 0.09 µM | [7] | |

| MCF-7 (Breast) | Cytotoxicity Assay | IC50 = 8.81 ± 0.14 µM | [7] | |

| F8 | Various | Cytotoxicity Assay | CC50 in the µM range | [1] |

Experimental Protocols

a) MTS Assay for Cell Viability

This protocol is used to assess the antiproliferative effects of the synthesized compounds.[3]

-

Cell Seeding: Plate cancer cells (e.g., Hep3B, A375, HT-29, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[1][3]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 1 µM to 300 µM) for a specified period, typically 48 to 72 hours.[1][3]

-

MTS Reagent Addition: After the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve analysis.

b) Caspase-3/7 Activation Assay

This assay investigates if the cytotoxic effect is mediated by apoptosis.

-

Cell Preparation: Seed and treat cells with the test compounds as described in the MTS assay protocol.

-

Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 to each well.

-

Incubation: Incubate at room temperature for a specified time (e.g., 1 hour). If caspases 3 and 7 are active, they will cleave the substrate, generating a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the control indicates apoptosis induction.[1][2]

Visualization: Anticancer Mechanism Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-3-Carboxamide: A Privileged Scaffold in Modern Drug Discovery—Mechanisms of Action as Kinase and PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiophene-3-carboxamide core is a prominent scaffold in medicinal chemistry, serving as the foundation for a multitude of potent and selective enzyme inhibitors. Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the mechanisms of action for key classes of this compound derivatives, with a primary focus on their roles as inhibitors of c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Poly(ADP-ribose) polymerase (PARP). The guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for foundational assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding for researchers in drug development.

Mechanism of Action: Kinase Inhibition

This compound derivatives have been extensively developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. The scaffold typically serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

c-Jun N-terminal Kinase (JNK) Inhibition

Derivatives of this compound have been identified as dual-action JNK inhibitors. Intriguingly, these compounds can function as both ATP-competitive inhibitors and as mimetics of the JIP (JNK-interacting protein) peptide, targeting the substrate docking site.[1] This dual mechanism can lead to enhanced potency and selectivity. The up-regulation of JNK activity is associated with numerous human disorders, including neurodegenerative diseases, cancer, and type-2 diabetes.[1]

The core this compound moiety is crucial for activity. Structure-activity relationship (SAR) studies have shown that replacing the thiophene (B33073) with a phenyl ring or altering the 3-carboxamide group to a carboxylic acid or ester leads to a significant loss of inhibitory activity.[1][2]

The following diagram illustrates the role of JNK in the MAPK signaling cascade and the points of inhibition by this compound derivatives.

Caption: JNK signaling pathway and inhibition point.

The table below summarizes the inhibitory activity of various this compound analogues against JNK1. The data highlights key structural modifications that influence potency.

| Compound ID | Key Structural Modification | JNK1 IC50 (µM) | Reference |

| 1 | 4,5-dimethyl-2-(naphthalen-1-yl)acetamido | 26.0 | [1] |

| 5g | Unsubstituted thiophene ring | 5.4 | [1][2] |

| 25 | Optimized 2-position substituent | 1.32 | [1] |

| 7 | One carbon linker at 2-position | 3.6 | [2] |

| 3 | Phenyl ring instead of thiophene | > 100 | [1][2] |

| 5a | 3-carboxy group instead of 3-carboxamide | Inactive | [1][2] |

| 5f | Carboxamide at 5-position instead of 3-position | Inactive | [1][2] |

| 9 | Two carbon linker at 2-position | > 100 | [2] |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] this compound derivatives, particularly those based on the PAN-90806 scaffold, have been developed as potent VEGFR-2 inhibitors.[3][4]

The mechanism of action for these compounds involves binding to the ATP pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation. This blockade disrupts downstream signaling through pathways like MEK/ERK, leading to the induction of apoptosis, cell cycle arrest, and an increase in reactive oxygen species (ROS) in cancer cells.[3]

This diagram shows the VEGFR-2 signaling cascade and its inhibition.

Caption: VEGFR-2 signaling pathway and inhibition.

| Compound ID | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (µM) vs. A549 Cells | Reference |

| 14d | 191.1 | Not specified, but potent | [3] |

| PAN-90806 | Not specified, but potent (nanomolar range) | Not specified | [4] |

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP-1 in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype where the accumulation of unrepaired DNA damage causes cell death.[5]

Novel inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, interacting with the PARP-1 active site through hydrogen bonds and pi-stacking interactions.[5]

The diagram below explains the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Caption: Synthetic lethality via PARP inhibition.

| Compound ID | PARP-1 IC50 (nM) | Reference |

| 16g | 10.3 | [5] |

| 16i | 9.7 | [5] |

| 16j | 5.8 | [5] |

| 16l | 4.9 | [5] |

| Olaparib | 5.0 | [5] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for key assays mentioned in the cited literature.

Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay - Generic Protocol)

This assay is used to measure the binding of a test compound to a kinase active site.

-

Reagents:

-

Kinase (e.g., JNK1, VEGFR-2)

-

Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and the Eu-labeled antibody mixture to the wells.

-

Add the Alexa Fluor™ 647-tracer to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665/615). A decrease in the ratio indicates displacement of the tracer by the test compound.

-

Plot the emission ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Culture:

-

Culture cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubate the plate for 72 hours at 37°C.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO. Read absorbance at 570 nm.

-

For CellTiter-Glo®: Add CellTiter-Glo® reagent directly to the wells according to the manufacturer's protocol. Shake for 2 minutes and incubate for 10 minutes. Read luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against compound concentration to determine the IC50 value.

-

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.[6][7]

-

Procedure:

-

Seed and treat cells with the test compound as described in the antiproliferative assay (Section 3.2).

-

Use a commercial luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

-

Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.

-

Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

-

Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.

-

The following diagram outlines a typical workflow for evaluating a novel this compound derivative as a potential anticancer agent.

Caption: Drug discovery workflow for thiophene derivatives.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel this compound derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Reactivity of the Thiophene-3-Carboxamide Core

The thiophene-3-carboxamide scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of novel compounds with diverse biological activities and material characteristics. This guide provides a comprehensive overview of the chemical reactivity of the this compound core, focusing on key transformations relevant to researchers, scientists, and drug development professionals.

Electronic Properties and General Reactivity

Thiophene (B33073) is an aromatic heterocycle that is generally more electron-rich and thus more reactive towards electrophiles than benzene.[1][2] The sulfur atom's lone pairs contribute to the π-electron system, enhancing the ring's nucleophilicity.[3] However, the introduction of a carboxamide group at the 3-position significantly modulates this reactivity. The carboxamide group is an electron-withdrawing group through resonance and inductive effects, which deactivates the thiophene ring towards electrophilic attack.

Computational studies, such as the calculation of Highest Occupied Molecular Orbital (HOMO) densities, can predict the most probable sites for electrophilic attack. For a related compound, 2-ureidothis compound, the HOMO density is highest at the C-5 position, suggesting that this is the most nucleophilic site.[4][5] Therefore, electrophilic substitution reactions on the this compound core are expected to preferentially occur at the C-5 position.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the carboxamide group, the this compound core can undergo electrophilic aromatic substitution, typically requiring forcing conditions compared to unsubstituted thiophene. The substitution is predominantly directed to the C-5 position.

A general workflow for electrophilic substitution on the this compound core is depicted below.

Key Electrophilic Substitution Reactions:

-

Halogenation: Bromination is a common halogenation reaction. For instance, bromination of 2-ureidothis compound with N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) readily affords the 5-bromo derivative in good yield.[4][5]

-

Nitration: Nitration of thiophene derivatives typically employs a mixture of nitric acid and sulfuric acid.[6] For the deactivated this compound core, harsher conditions might be necessary. The nitro group is introduced at the C-5 position.

-

Sulfonation: Sulfonation can be achieved using concentrated sulfuric acid. The sulfonic acid group is also directed to the C-5 position.[7]

-

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Acetylation, for example, would yield a 5-acetyl-thiophene-3-carboxamide.[7]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally less common than electrophilic substitution and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[8][9] The carboxamide group at C-3, along with other potential electron-withdrawing substituents, can facilitate SNAr reactions, particularly if a good leaving group (such as a halogen) is present at an activated position (e.g., C-2 or C-5).

For example, a nitro group can be displaced by a sulfur nucleophile in 3-nitro-substituted thiophene-2,5-dicarboxylates.[8][10] This indicates that with appropriate activation, nucleophilic substitution is a viable strategy for functionalizing the this compound core.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation and have been extensively used to functionalize the this compound scaffold.[4][11] These reactions provide efficient routes to a wide variety of substituted derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction has been successfully applied to 5-bromo-thiophene-3-carboxamide derivatives to introduce various aryl and heteroaryl substituents at the C-5 position.[4][5]

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Electrophilic substitution on thiophene [quimicaorganica.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Thiophene-3-Carboxamide: A Privileged Scaffold in Drug Discovery - A Technical Review of Patents and Research

For Researchers, Scientists, and Drug Development Professionals

The thiophene-3-carboxamide core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth review of the patent landscape and key research findings related to this compound derivatives, with a focus on their therapeutic potential as anticancer, anti-inflammatory, anti-infective, and neuroprotective agents. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

I. Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold and its derivatives is primarily achieved through robust and versatile chemical reactions. The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophene-3-carboxylates, which serve as key intermediates.[1] Subsequent modifications, such as amide bond formation, are then employed to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A common synthetic route involves the reaction of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base, characteristic of the Gewald reaction, to form a 2-aminothiophene-3-carbonitrile (B183302) or a related ester. This intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a diverse range of amines to yield the final this compound derivatives.

Experimental Protocol: Gewald Reaction for 2-Aminothiophene-3-carboxylate Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, as described in the literature.[1]

Materials:

Procedure:

-

To a stirred equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature, add sulfur (0.06 mol).

-

Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40-50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the purified product.[1]

II. Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including angiogenesis, cell proliferation, and survival.

A. Kinase Inhibition

A primary mechanism of action for many anticancer thiophene-3-carboxamides is the inhibition of protein kinases that are crucial for tumor growth and progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.[2]

Signaling Pathway:

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| 14d | VEGFR-2 | 191.1 | HCT116, MCF7, PC3, A549 | Not specified | [2] |

| 5 | VEGFR-2 | 590 | HepG-2 | - | [3][4] |

| 21 | VEGFR-2 | 1290 | HepG-2 | - | [3][4] |

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A general protocol to assess the in vitro inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

ELISA-based detection system (e.g., anti-phosphotyrosine antibody)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound dilutions.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using an ELISA-based method with a phosphotyrosine-specific antibody.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in apoptosis and inflammation. Some this compound derivatives have been identified as dual inhibitors, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5]

Signaling Pathway:

Quantitative Data: JNK1 Inhibition

| Compound ID | Modifications | JNK1 IC50 (µM) | Reference |

| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | 26.0 | [5] |

| 3 | Phenyl ring instead of thiophene (B33073) | > 100 | [5] |

| 5a | 3-carboxy group instead of 3-carboxamide | Significant loss of activity | [5] |

| 5g | Unsubstituted thiophene | 5.4 | [5] |

Experimental Protocol: In Vitro JNK Kinase Assay

A general protocol to measure the kinase activity of JNK in the presence of an inhibitor.[6]

Materials:

-

Recombinant active JNK enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

Test compounds (this compound derivatives)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT)

-

[γ-³²P]ATP or cold ATP

-

SDS-PAGE apparatus and phosphorimager or Western blot equipment

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and various concentrations of the test compound.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding the JNK substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[6]

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling.[6]

-

Separate the reaction products by SDS-PAGE.

-

Visualize and quantify the phosphorylated substrate using a phosphorimager (for [γ-³²P]ATP) or Western blotting with a phospho-specific antibody.

B. Tubulin Polymerization Inhibition

Some this compound derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Data: Cytotoxicity of CA-4 Biomimetics

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | [7] |

| 2e | Hep3B | 12.58 | [7] |

Experimental Protocol: Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., Hep3B)

-

RPMI-1640 medium with supplements

-

Test compounds

-

96-well plates

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well and incubate for 72 hours.[7]

-

Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100, 300 µM).[7]

-

Incubate for a further period (e.g., 48-72 hours).

-

Add 20 µL of MTS reagent to each well and incubate at 37°C.[7]

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

III. Anti-infective Activity

This compound derivatives have also demonstrated promising activity against various pathogens, including bacteria and fungi.

Quantitative Data: Antimicrobial Activity

While specific MIC values are not consistently reported in a centralized table in the initial search, several studies confirm the antibacterial and antifungal properties of this class of compounds.[9]

IV. Activity in Neurodegenerative Disorders

Recent research has begun to explore the potential of thiophene-based compounds, including thiophene-3-carboxamides, in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11] The proposed mechanisms of action are often multi-targeted, involving the modulation of protein aggregation, reduction of oxidative stress, and inhibition of neuroinflammation. Patents have been filed for thiophene derivatives for the treatment of such disorders.[12]

V. Patent Landscape

A review of the patent literature reveals a strong and continued interest in this compound derivatives from pharmaceutical and biotechnology companies. Key patents cover their use as:

-

Protein kinase inhibitors: Targeting a wide range of kinases for cancer and inflammatory diseases.[12]

-

Anticancer agents: With various mechanisms of action.

-

Immunosuppressive agents: For autoimmune disorders.[13]

This indicates a broad recognition of the therapeutic potential of this scaffold and an active effort to develop novel drugs based on this chemical entity.

VI. Conclusion and Future Directions

The this compound scaffold is a versatile and privileged structure in drug discovery, with a wealth of research and patent literature supporting its potential in various therapeutic areas. The extensive body of work on its anticancer properties, particularly through kinase inhibition, highlights its significance in oncology. The emerging applications in neurodegenerative and infectious diseases suggest that the full therapeutic potential of this scaffold is yet to be fully realized.

Future research should focus on:

-

Structure-based drug design: To improve the potency and selectivity of existing derivatives.

-

Exploration of novel biological targets: To expand the therapeutic applications of this scaffold.

-

Pharmacokinetic and pharmacodynamic profiling: To optimize the drug-like properties of lead compounds for in vivo efficacy and safety.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound derivatives into novel and effective therapies.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Discovery of novel this compound derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP2027116A2 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 13. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]

- 14. International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024 – Drug Repurposing Central [drugrepocentral.scienceopen.com]

In Silico Prediction of Thiophene-3-carboxamide ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage in silico prediction of these properties offers a cost-effective and rapid methodology to identify and prioritize compounds with a higher probability of success. This technical guide provides an in-depth overview of the computational prediction of ADMET properties for Thiophene-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry.

Core Concepts in ADMET Prediction

Before a molecule can exert its therapeutic effect, it must navigate a complex biological environment. ADMET studies aim to characterize this journey. In silico ADMET prediction utilizes computational models to estimate these pharmacokinetic and toxicological properties based on the molecule's structure. These predictions are crucial for early-stage drug discovery, enabling researchers to filter out compounds with undesirable properties and optimize lead candidates.

Quantitative ADMET Data for this compound Derivatives

The following table summarizes key in silico predicted ADMET properties for a selection of this compound derivatives and related heterocyclic compounds, compiled from various research publications. These parameters provide a quantitative basis for assessing the drug-like potential of these molecules.

| Compound ID | Molecular Weight ( g/mol ) | logP (o/w) | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (logS) | Caco-2 Permeability (nm/s) | BBB Permeability (logBB) | Human Oral Absorption (%) | Toxicity Risk |

| A1 | 382.3 | 5.86 | 0 | 3 | - | - | - | - | Low |

| A2 | 392.31 | 5.32 | 0 | 3 | - | - | - | - | Low |

| A9 | 347.86 | 5.21 | 0 | 3 | - | - | - | - | Low |

| A11 | 358.41 | 4.46 | 0 | 5 | - | - | - | - | Low |

| A16 | 329.41 | 4.26 | 1 | 4 | - | - | - | - | Low |

| Compound 3 | - | - | - | - | - | < 1.0 | - | > Standard Drug | Non-toxic |

| Compound 23 | - | - | - | - | - | < 1.0 | - | > Standard Drug | Non-toxic |

Note: A hyphen (-) indicates that the specific data was not available in the cited literature. The data is intended for comparative purposes and is based on predictions from various software platforms.

Methodologies for In Silico ADMET Prediction

A variety of computational tools are employed to predict the ADMET properties of drug candidates. These tools often utilize quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its biological activity or physicochemical properties.[1][2][3]

Commonly Used Software and Protocols:

-

Molinspiration: This tool is frequently used for calculating basic molecular properties and predicting bioactivity scores. The methodology involves fragment-based calculations to predict parameters like logP, molecular weight, and the number of hydrogen bond donors and acceptors, which are crucial for assessing Lipinski's rule of five.

-

PreADMET: This web-based application provides predictions for a wide range of ADMET properties.[4] For absorption, it offers predictions for Caco-2 and MDCK cell permeability, as well as human intestinal absorption (HIA).[5] It also predicts plasma protein binding and blood-brain barrier (BBB) penetration for distribution.[5] For toxicity, it can predict Ames mutagenicity and carcinogenicity.[4]

-

OSIRIS Property Explorer: This tool is often used to predict drug-likeness and potential toxicity risks.[5] It calculates various physicochemical properties and compares them to a pre-compiled database of known drug fragments to flag potential toxicophores. Toxicity risks are often categorized as low, medium, or high based on the presence of fragments associated with mutagenicity, tumorigenicity, irritant effects, or reproductive toxicity.

-

QikProp (Schrödinger): QikProp is a powerful tool for predicting a wide array of pharmaceutically relevant properties from the 3D structure of a molecule.[6] It provides predictions for over 40 properties, including aqueous solubility (logS), octanol/water partition coefficient (logPo/w), Caco-2 and MDCK cell permeability, and human serum albumin binding (logKhsa).[6][7] The prediction protocol typically involves:

-

Molecule Preparation: Input molecules are neutralized and subjected to energy minimization using a suitable force field (e.g., OPLS).

-

Property Calculation: QikProp then calculates a variety of descriptors and uses these to predict the ADMET properties based on its internal models.

-

Visualizing In Silico ADMET Workflows and Pathways

General Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for the computational prediction of ADMET properties, from initial compound design to the final assessment of drug-likeness.

Hypothetical Toxicity Pathway for Thiophene-Containing Compounds

Metabolism of thiophene-containing drugs by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive metabolites, which are often implicated in drug-induced toxicity.[8][9][10] The following diagram illustrates a hypothetical signaling pathway for such bioactivation.

Conclusion

The in silico prediction of ADMET properties is an indispensable component of modern drug discovery. For this compound derivatives, these computational approaches provide valuable insights into their potential as drug candidates, guiding the selection and optimization process long before costly and time-consuming experimental studies are undertaken. By integrating the methodologies and data presented in this guide, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 5. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 6. schrodinger.com [schrodinger.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Thiophene-3-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, computational analysis, and biological evaluation of thiophene-3-carboxamide derivatives, offering a guide for researchers, scientists, and drug development professionals in leveraging quantum chemical calculations for novel therapeutic design.

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the thiophene (B33073) ring and the carboxamide group allows for the fine-tuning of their physicochemical and biological profiles.[5] This technical guide provides a comprehensive overview of the quantum chemical calculations performed on these derivatives, alongside detailed experimental protocols and a summary of their biological activities, to facilitate the rational design of new and more potent therapeutic agents.

Synthesis and Experimental Characterization

The synthesis of this compound derivatives often involves multi-step reactions. A common synthetic route is the Gewald reaction, which is a versatile method for the preparation of 2-aminothiophenes.[3][6] These can then be further modified to yield the desired carboxamide derivatives. Another approach involves the reaction of a thiophene-3-carboxylic acid with a substituted aniline (B41778) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).[2]

The structural characterization of these synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[2][7]

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in understanding the structure-activity relationships (SAR) of this compound derivatives.[8][9] These computational methods provide insights into the electronic and geometric properties of molecules, which are critical for their interaction with biological targets.[9]

A frequently employed method for these calculations is DFT with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-31G(d,p) basis set.[4][9][10][11][12] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[10]

Key parameters obtained from these calculations include:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms in a molecule, including bond lengths and angles.[9]

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability.[2][13]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[2][13][14]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

The following diagram illustrates a general workflow for performing quantum chemical calculations on this compound derivatives.

Correlation of Calculated Properties with Biological Activity

A key application of quantum chemical calculations is to establish a correlation between the computed molecular properties and the observed biological activities of this compound derivatives. For instance, a lower HOMO-LUMO gap can be associated with higher biological activity, as it implies a molecule that is more readily polarized and can participate more easily in charge-transfer interactions with biological receptors.[2]

The following diagram illustrates the relationship between calculated quantum chemical parameters and the potential biological activity of these compounds.

Data Presentation: A Comparative Analysis

To facilitate the comparison of different this compound derivatives, the following tables summarize key quantum chemical data and biological activity information from various studies.

Table 1: Quantum Chemical Properties of Selected this compound Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Derivative 2b | DFT | -0.2013 | -0.0681 | 0.13 | [2] |

| Derivative 2e | DFT | -0.2091 | -0.0554 | 0.15 | [2] |

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2b | Hep3B | 5.46 | [2] |

| Derivative 2e | Hep3B | 12.58 | [2] |

| RAA5 | Various | -16.98% (Mean Growth) | [3] |

| Compound 5 | HepG-2 | (2.3-fold higher than Sorafenib) | [7] |

| Compound 21 | HepG-2 | (1.7-fold higher than Sorafenib) | [7] |

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound | Assay | Result | Reference |

| Thiophene derivatives | COX/LOX Inhibition | Varies with substitution | [15][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are standardized methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives[2]

-

Dissolve the starting thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add EDC (1.5 equivalents) and DMAP (0.5 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Add the desired substituted aniline (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[17][18][19]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for another 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages[1]

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

The integration of quantum chemical calculations with experimental studies provides a powerful platform for the discovery and development of novel this compound derivatives as therapeutic agents. This guide has outlined the key computational and experimental methodologies employed in this field. By understanding the relationships between molecular structure, electronic properties, and biological activity, researchers can more effectively design and synthesize next-generation drug candidates with improved potency and selectivity. The continued application of these integrated approaches holds significant promise for advancing the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. inpressco.com [inpressco.com]

- 13. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 14. jchps.com [jchps.com]

- 15. mdpi.com [mdpi.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of New Thiophene-3-Carboxamide Analogs

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene-3-carboxamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. As with any novel chemical entity destined for therapeutic use, a thorough initial toxicity assessment is paramount. This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary toxicological screening of new this compound analogs. It covers essential in vitro and in vivo assays, summarizes key toxicity data from recent studies, and outlines the underlying mechanisms of thiophene-related toxicity.

Introduction to this compound Toxicity

Thiophene-containing compounds are integral to numerous approved drugs. However, the thiophene (B33073) ring is considered a "structural alert" in toxicology.[1] Its metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[1][2] These reactive intermediates can covalently bind to cellular macromolecules, leading to dose-dependent toxicity, including hepatotoxicity and nephrotoxicity, as seen with drugs like tienilic acid and suprofen.[1][2][3] Therefore, early-stage toxicity profiling is critical to identify and de-risk potentially hazardous analogs in the drug discovery pipeline.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening involves evaluating the effect of the new analogs on cell viability and proliferation in various cell lines. This typically includes both cancerous and non-cancerous (normal) cell lines to assess selectivity.

Quantitative Cytotoxicity Data

The cytotoxic effects of novel this compound analogs are typically quantified by determining the half-maximal inhibitory concentration (IC50) or by measuring percent cell viability at given concentrations.

Table 1: In Vitro Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | % Cell Viability (Concentration) | Reference |

| MB-D1 | A375 (Melanoma) | MTT | - | 40.31% (100 µM), 46.40% (75 µM) | [4] |

| MB-D2 | A375 (Melanoma) | MTT | - | 11.74% (100 µM), 31.96% (75 µM) | [4] |

| HT-29 (Colorectal) | MTT | - | 30.6% (100 µM), 50.04% (75 µM) | [4][5] | |

| MCF-7 (Breast) | MTT | - | 38.93% (100 µM), 76.18% (50 µM) | [4][5] | |

| MB-D4 | A375 (Melanoma) | MTT | - | 33.42% (100 µM) | [4] |

| HT-29 (Colorectal) | MTT | - | 69.28% (100 µM), 51% (75 µM) | [4][5] | |

| MCF-7 (Breast) | MTT | - | 53.98% (100 µM), 68.75% (50 µM) | [4][5] | |

| Compound 2b | Hep3B (Hepatocellular) | MTS | 5.46 | - | [6] |

| Compound 2d | Hep3B (Hepatocellular) | MTS | 8.85 | - | [6] |

| Compound 2e | Hep3B (Hepatocellular) | MTS | 12.58 | - | [6] |

| Compound 5 | HepG-2 (Hepatocellular) | SRB | 2.3-fold > Sorafenib | - | [7] |

| Compound 21 | HepG-2 (Hepatocellular) | SRB | 1.7-fold > Sorafenib | - | [7] |

| Compound 4a | HepG2, MCF-7 | - | Close to Sorafenib | - | [8] |

| Compound 4b | HepG2, MCF-7 | - | Close to Sorafenib | - | [8] |

| Compound 11a | HepG2, HCT-116, MCF-7, PC3 | - | Promising Activity | - | [9] |

Table 2: Cytotoxicity in Normal (Non-Cancerous) Cell Lines

| Compound Series | Cell Line | Key Finding | Reference |

| MB-D2 | HaCaT (Keratinocyte) | No significant cytotoxic effects observed. | [4][5] |

| 2a-2e | Hek293t (Embryonic Kidney) | Negligible toxicity profiles reported. | [6] |

A favorable toxicity profile is indicated by high IC50 values against normal cell lines and low IC50 values against target cancer cell lines, demonstrating high selectivity.

Mechanisms of Toxicity and Cell Death

Understanding the mechanism by which a compound induces cytotoxicity is crucial. For many thiophene carboxamides, the induction of apoptosis is a key pathway.

Apoptosis Induction

Several studies indicate that cytotoxic this compound analogs trigger programmed cell death. Key indicators of apoptosis include:

-

Caspase Activation: Compounds like MB-D2 have been shown to activate caspases-3/7, which are executioner caspases in the apoptotic cascade.[4][5]

-

Mitochondrial Depolarization: Loss of mitochondrial membrane potential is an early event in apoptosis. The JC-1 assay is commonly used to measure this, with effective compounds inducing significant depolarization.[4][5]

-

Bax/Bcl-2 Ratio: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway.[7]

Caption: Intrinsic apoptosis pathway initiated by this compound analogs.

Metabolic Bioactivation

The primary mechanism of systemic toxicity for thiophene-containing drugs involves metabolic bioactivation by CYP450 enzymes in the liver. This process generates reactive metabolites that can cause cellular damage.

Caption: CYP450-mediated bioactivation of the thiophene ring leading to toxicity.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate toxicity assessment.

General Workflow for Initial Toxicity Screening

A structured workflow ensures that comprehensive data is collected efficiently.

Caption: General experimental workflow for initial toxicity assessment.

Protocol: Cell Viability (MTS/MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells (e.g., A375, HaCaT) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with the this compound analogs at various concentrations (e.g., 1 µM to 100 µM) for a specified period, typically 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-FU).[4][6]

-

Reagent Addition: After incubation, add MTS or MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-